Fusicoccin

Catalog No.
S600109
CAS No.
20108-30-9
M.F
C36H56O12
M. Wt
680.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fusicoccin

CAS Number

20108-30-9

Product Name

Fusicoccin

IUPAC Name

2-[(3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4S,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl acetate

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/t18?,19-,22-,23+,26-,27+,29-,30-,31-,32-,33+,34-,36+/m1/s1

InChI Key

KXTYBXCEQOANSX-NNXGSGQWSA-N

SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Synonyms

fusicoccin, fusicoccin-A

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Isomeric SMILES

C[C@@H]1[C@@H]2CC[C@@H](C2=C[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Fusicoccin, a diterpene glycoside produced by the fungus Phomopsis amygdali (previously classified as Fusicoccum amygdali), initially gained attention for its detrimental effects on plants. It acts as a phytotoxin, causing wilting and cell death []. However, further research revealed an unexpected benefit: fusicoccin, in controlled doses, can actually stimulate specific plant growth processes [, ]. This discovery sparked a surge in scientific research exploring the diverse applications of fusicoccin in plant science.

Understanding Fusicoccin's Mechanism of Action

Fusicoccin's ability to influence plant growth stems from its unique interaction with plant cells. It binds to specific receptors on the plasma membrane, activating a vital protein pump called the proton pump (H+-ATPase) [, ]. This activation leads to a series of cellular responses, including increased potassium uptake and stomatal opening, ultimately promoting plant growth and development [, ].

Potential Applications of Fusicoccin in Plant Research

The diverse effects of fusicoccin on plant physiology have opened doors for various research applications:

  • Stress Tolerance: Studies suggest that fusicoccin can help plants cope with environmental stress factors like drought and salinity. By enhancing specific cellular processes, it can improve plant tolerance and promote healthy growth under challenging conditions [, ].
  • Understanding Plant Signaling Pathways: Fusicoccin serves as a valuable tool in research investigating plant signaling pathways. Its specific interaction with the proton pump allows scientists to study how plants respond to external stimuli and regulate various physiological processes [, ].
  • Developing Novel Plant Growth Promoters: The growth-promoting properties of fusicoccin inspire research aimed at developing novel, safer alternatives to traditional fertilizers. By understanding fusicoccin's mechanism of action, scientists can design targeted compounds that mimic its beneficial effects without the harmful consequences of its phytotoxic properties [, ].

Fusicoccin is a phytotoxic compound classified as a diterpene glycoside, primarily produced by the fungus Phomopsis amygdali. This compound is notorious for its ability to induce irreversible stomatal opening in higher plants, leading to wilting and eventual plant death. Structurally, fusicoccin features a complex arrangement of three fused carbon rings along with an additional ring containing an oxygen atom and five carbons, which contributes to its biological activity and interaction with plant cellular mechanisms .

, particularly those involving the stabilization of protein-protein interactions. Notably, it enhances the interaction between plasma membrane H+^+-ATPase and 14-3-3 proteins, which are critical for regulating stomatal movement. The binding of fusicoccin to these proteins activates the H+^+-ATPase, leading to increased proton efflux and subsequent stomatal opening. This mechanism is crucial for understanding how fusicoccin affects plant physiology and contributes to its phytotoxic effects .

Fusicoccin is primarily recognized for its phytotoxicity, which manifests through the following biological activities:

  • Stomatal Opening: Fusicoccin induces the continuous opening of stomata, resulting in excessive transpiration and wilting of leaves.
  • Plant Growth Modulation: Recent studies have indicated that fusicoccin can enhance plant growth under certain conditions by stabilizing interactions between plasma membrane H+^+-ATPase and 14-3-3 proteins, thereby promoting photosynthesis .
  • Regulatory Functions: It plays a role in various fundamental plant processes by activating specific signaling pathways that involve ion transport and cellular homeostasis .

The biosynthesis of fusicoccin occurs in fungi through a series of enzymatic reactions. The key enzyme involved is Phomopsis amygdali fusicoccadiene synthase (PaFS), which catalyzes the conversion of isoprene units into geranylgeranyl diphosphate and subsequently into fusicocca-2,10(14)-diene. This precursor undergoes further modifications involving hydroxylation and glycosylation to form fusicoccin. Notably, the biosynthetic pathway includes several other enzymes such as cytochrome P450 monooxygenases that facilitate these transformations .

Fusicoccin has several applications in both research and potential agricultural practices:

  • Research Tool: It serves as a valuable tool for studying plant hormone signaling pathways, particularly those involving auxins and 14-3-3 proteins.
  • Agricultural Potential: Given its ability to modulate stomatal behavior, there is interest in exploring fusicoccin or its derivatives as agents to enhance crop resilience against drought by manipulating transpiration rates .
  • Pharmaceutical Development: The unique properties of fusicoccin have led to investigations into its potential as a scaffold for developing new pharmaceuticals targeting various diseases, including cancer .

Fusicoccin's interactions with proteins are central to its biological effects. It stabilizes the association between plasma membrane H+^+-ATPase and 14-3-3 proteins, which is crucial for regulating stomatal dynamics. Studies have shown that modifications to fusicoccin can alter its efficacy in stabilizing these interactions, thereby affecting both plant physiology and potential therapeutic applications in mammalian systems .

Fusicoccin shares structural similarities with other diterpene glycosides but possesses unique features that distinguish it from these compounds. Below are several similar compounds:

Compound NameStructure TypeKey FeaturesUnique Aspects of Fusicoccin
Ophiobolin ADiterpeneInduces cell death in plantsSpecific interaction with 14-3-3 proteins
Cotylenin ADiterpene GlycosidePromotes growth in plantsStrong stomatal opening effect
Fusicoccin HDiterpene GlycosideLess effective at inducing stomatal openingMore hydrophilic; weaker interaction with proteins
Fusicoccin JDiterpene GlycosideSimilar growth-promoting activityRetains critical functionalities for protein interactions

Fusicoccin's unique ability to induce irreversible stomatal opening while also having potential growth-promoting effects sets it apart from these similar compounds. Its specific interactions at the molecular level provide insights into its dual role as both a toxin and a growth modulator in plants .

XLogP3

1

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

680.37717722 g/mol

Monoisotopic Mass

680.37717722 g/mol

Heavy Atom Count

48

Wikipedia

Fusicoccin

Dates

Modify: 2024-04-14

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